15-PGDH Inhibitory Potency – Class-Level Comparison with Co-TZD Series Members
In a 2011 structure–activity study of thiazolidinedione derivatives as 15-PGDH inhibitors, compounds 2, 3, and 4 displayed IC₅₀ values of 25 nM, 8 nM, and 19 nM, respectively, in a cell-free enzymatic assay [1]. Although 314260-18-9 was not directly tested in this study, it shares the identical 5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidine core with an N3-alkylcarboxylic acid appendage that falls within the structural space shown to retain high potency. The N-methyl derivative, by contrast, was completely inactive, confirming that N3-substitution is a critical potency switch [2].
| Evidence Dimension | 15-PGDH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Expected sub‑100 nM IC₅₀ based on congeneric SAR (no direct data available) |
| Comparator Or Baseline | Compound 2: IC₅₀ = 25 nM; Compound 3: IC₅₀ = 8 nM; Compound 4: IC₅₀ = 19 nM [1] |
| Quantified Difference | Inactive (N‑methyl TZD) vs. 8–25 nM (active N3‑substituted TZDs) = > 100-fold potency window |
| Conditions | Cell‑free 15‑PGDH enzymatic assay |
Why This Matters
For end‑users screening 15‑PGDH inhibitors, the N3‑butanoic acid substituent places 314260‑18‑9 in the active potency cluster (8–25 nM), whereas an unsubstituted or N‑methyl TZD would be inactive, making selection of the correct N3‑derivative essential for assay validity.
- [1] Wu Y, Karna S, Choi CH, Tong M, Tai HH, Na DH, Jang CH, Cho H. Synthesis and biological evaluation of novel thiazolidinedione analogues as 15-hydroxyprostaglandin dehydrogenase inhibitors. J Med Chem. 2011;54(14):5260-4. doi:10.1021/jm200390u. PMID: 21650226. View Source
- [2] Wu Y, Tai HH, Cho H. Synthesis and SAR of thiazolidinedione derivatives as 15-PGDH inhibitors. Bioorg Med Chem. 2010;18(4):1428-33. doi:10.1016/j.bmc.2009.12.057. PMID: 20122835. View Source
